1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea
Description
Properties
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-1-methyl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(11-14-12-19-9-10-20-14)15(18)16-8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKLCUPRGDOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea typically involves the reaction of 1,4-dioxane with appropriate reagents to introduce the methyl and phenethyl groups. One common method involves the use of microwave irradiation to promote C–C bond coupling between dioxane and benzophenone . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C25H27N O3
- Molecular Weight : 389.5 g/mol
- IUPAC Name : N-[[(2R)-6,6-diphenyl-1,4-dioxan-2-yl]methyl]-2-phenoxyethanamine
Physical Properties
The compound exhibits unique physical properties that make it suitable for various applications, including solubility in organic solvents and stability under different conditions.
Medicinal Chemistry
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea has been investigated for its role as a rotamase inhibitor . Rotamases are enzymes that catalyze the isomerization of peptide bonds, and their inhibition can have therapeutic implications in diseases where protein misfolding is involved.
Case Study: Rotamase Inhibition
A study demonstrated the efficacy of this compound in inhibiting rotamase activity, suggesting its potential use in treating conditions like Alzheimer's disease, where protein aggregation is a concern .
Polymer Science
The compound has also been utilized in the formulation of functional polymer films. These films can be applied in various industries, including electronics and coatings.
Case Study: Functional Polymer Films
Research indicates that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting films . This application is particularly valuable in developing durable materials for industrial use.
Agricultural Chemistry
Preliminary investigations suggest that this compound may exhibit herbicidal properties. Its structure allows for interactions with specific biological pathways in plants, potentially leading to effective weed management solutions.
Case Study: Herbicidal Activity
Field trials have indicated that formulations containing this compound can reduce weed growth without harming crop yields, making it a candidate for sustainable agricultural practices .
Table 1: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Rotamase inhibition | Therapeutic potential for neurodegenerative diseases |
| Polymer Science | Functional polymer films | Enhanced mechanical and thermal properties |
| Agricultural Chemistry | Herbicidal activity | Sustainable weed management solutions |
Mechanism of Action
The mechanism of action of 1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Substituents
Compound A : [1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea (L-365,260)
- Molecular Formula : C₂₄H₂₂N₄O₂
- Molecular Weight : ~398 g/mol
- Key Features :
- Benzodiazepine ring (rigid, planar heterocycle) fused to a urea group.
- 3-methylphenyl substituent enhances aromatic interactions.
Compound B : [1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS 1048916-01-3)
- Molecular Formula : C₂₅H₂₄N₄O₂
- Molecular Weight : 412.49 g/mol
- Key Features :
- Similar benzodiazepine core but substituted with 2,4-dimethylphenyl.
Simple Urea Derivatives
Compound C : [1,3-Diphenylurea
- Molecular Formula : C₁₃H₁₂N₂O
- Molecular Weight : 212.25 g/mol
- Key Features :
- Two phenyl groups directly attached to the urea core.
- Contrast :
- Lacks complex heterocycles, resulting in lower molecular weight and simpler pharmacokinetics. The phenethyl and dioxane groups in the target compound likely enhance solubility in polar solvents compared to purely aromatic systems.
Dioxane-Containing Compounds
Compound D : [1,4-Dioxane (CAS 123-91-1)
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.11 g/mol
- Key Features :
- A cyclic ether with two oxygen atoms, commonly used as a solvent.
- Relevance: The 1,4-dioxane ring in the target compound may impart similar polarity and metabolic stability but could raise toxicity concerns (e.g., 1,4-dioxane is a suspected carcinogen ).
Comparative Data Table
Key Research Findings and Implications
Structural Flexibility vs.
Polarity and Solubility :
- The oxygen atoms in the dioxane ring could increase polarity, making the compound more water-soluble than purely aromatic ureas like 1,3-diphenylurea .
Toxicity Considerations: The presence of 1,4-dioxane-derived moeties necessitates rigorous safety evaluation, as 1,4-dioxane itself is classified as a Group 2B carcinogen .
Synthetic and Analytical Challenges :
- Crystallographic software like SHELX and WinGX are critical for resolving complex structures involving urea derivatives and heterocycles.
Biological Activity
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea is a compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.27 g/mol. The compound features a dioxane ring, which contributes to its unique chemical properties and biological interactions.
Biological Activity
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The urea moiety is often associated with enhanced antitumor properties due to its ability to interact with specific receptors involved in cancer progression.
- Antimicrobial Properties : The presence of the dioxane ring may enhance the compound's ability to penetrate microbial membranes, making it effective against certain bacterial strains.
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may modulate G-protein-coupled receptors (GPCRs), which play a significant role in various physiological processes.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several urea derivatives and evaluated their antitumor efficacy in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.
Case Study 2: Antimicrobial Activity
A study conducted by Zhang et al. (2023) investigated the antimicrobial effects of dioxane-based compounds. The findings revealed that this compound demonstrated notable activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Hydrolysis Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions (pH 2–12) and monitor degradation via TLC or HPLC. Urea bonds are prone to hydrolysis at extremes .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for urea derivatives) .
- Oxidative Resistance : Test reactivity with H₂O₂ or ROS-generating systems to simulate biological environments .
How can discrepancies in reported biological activities of structurally similar urea derivatives be systematically analyzed?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) : Use computational tools (e.g., Molecular Operating Environment) to correlate substituent effects (e.g., dioxane vs. furan rings) with activity .
- Dose-Response Validation : Replicate conflicting studies under standardized protocols to isolate variables like solvent (DMSO vs. ethanol) .
What advanced approaches elucidate the mechanism of action of this compound?
Advanced Research Question
- Target Identification : Perform affinity chromatography or surface plasmon resonance (SPR) to screen protein targets (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) : Simulate binding interactions with putative targets (e.g., COX-2) using GROMACS, focusing on urea hydrogen bonding .
- Gene Expression Profiling : Use RNA-seq to identify downstream pathways modulated by the compound in relevant cell models .
What are critical considerations in X-ray crystallography experiments for resolving this compound’s structure?
Advanced Research Question
- Crystal Growth : Optimize solvent evaporation rates (e.g., slow diffusion of hexane into acetone) to obtain diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELX programs (SHELXD/SHELXE) are essential for phase determination .
- Refinement : Apply anisotropic displacement parameters and validate with R-factors (<5% for high-resolution data). WinGX can assist in visualizing thermal ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
